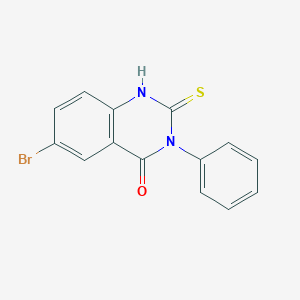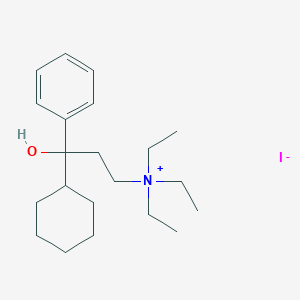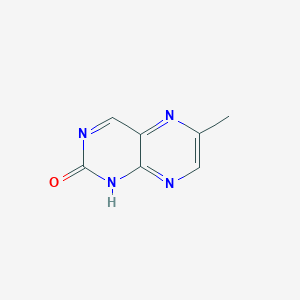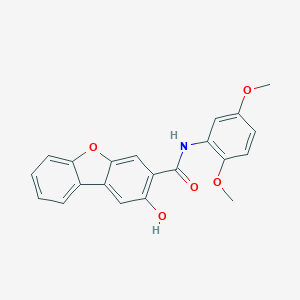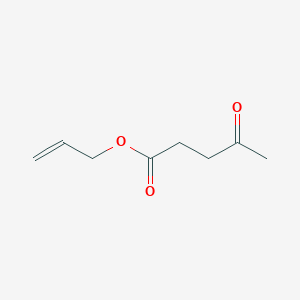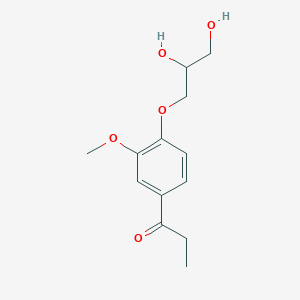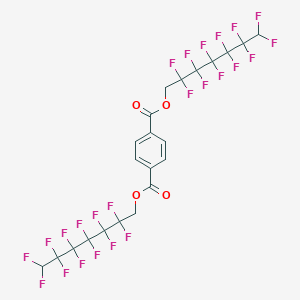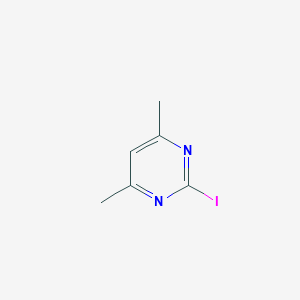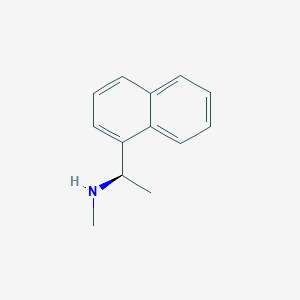
Bromuro de 1-dodecilpiridinio
Descripción general
Descripción
1-Dodecylpyridinium bromide is an organic compound with the chemical formula C17H30BrN. It is a quaternary ammonium salt characterized by a long hydrophobic dodecyl chain attached to a pyridinium ring. This compound is typically found as a white to pale yellow solid and is known for its strong solubility in water. It is widely used as a surfactant, emulsifier, antistatic agent, and preservative due to its excellent surface-active properties .
Aplicaciones Científicas De Investigación
1-Dodecylpyridinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed in the synthesis of other quaternary ammonium compounds.
Biology: Due to its antimicrobial properties, it is used in microbiology to study the effects of surfactants on bacterial and fungal growth. It is also used in cell lysis buffers for protein extraction.
Medicine: It has potential applications in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs. It is also studied for its antimicrobial properties against various pathogens.
Industry: It is used in the formulation of detergents, disinfectants, and personal care products.
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Dodecylpyridinium bromide, also known as 1-dodecylpyridin-1-ium bromide, is a type of quaternary ammonium compound . The primary targets of this compound are the cell membranes of microorganisms . It interacts with the lipid bilayer of the cell membrane, disrupting its structure and function .
Mode of Action
The compound’s mode of action involves the disruption of the cell membrane’s integrity . The hydrophobic tail of the 1-dodecylpyridinium bromide molecule inserts into the lipid bilayer, while the positively charged pyridinium head interacts with the negatively charged components of the cell membrane . This interaction destabilizes the cell membrane, leading to increased permeability and eventual cell lysis .
Biochemical Pathways
The disruption of the cell membrane by 1-dodecylpyridinium bromide affects various biochemical pathways within the cell. The increased permeability of the cell membrane can lead to the leakage of intracellular contents, including essential enzymes and ions . This leakage disrupts metabolic processes and can lead to cell death .
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have low bioavailability due to its poor absorption in the gastrointestinal tract . Its distribution, metabolism, and excretion would also be influenced by its physicochemical properties, including its hydrophobicity and positive charge .
Result of Action
The primary result of 1-dodecylpyridinium bromide’s action is the death of microorganisms due to the disruption of their cell membranes . This makes the compound an effective biocide, with potential applications in disinfectants and antiseptics .
Action Environment
The action of 1-dodecylpyridinium bromide can be influenced by various environmental factors. For instance, its efficacy as a biocide can be affected by the presence of organic matter, which can interact with the compound and reduce its availability for interacting with microbial cells . Additionally, the compound’s stability and activity may be affected by pH and temperature .
Métodos De Preparación
1-Dodecylpyridinium bromide can be synthesized through various methods. One common approach involves the reaction of dodecyl bromide with pyridine. The reaction typically proceeds as follows:
C12H25Br+C5H5N→C17H30BrN
In this reaction, dodecyl bromide (C12H25Br) reacts with pyridine (C5H5N) to form 1-dodecylpyridinium bromide (C17H30BrN). The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to remove any impurities .
Análisis De Reacciones Químicas
1-Dodecylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles. For example, reaction with silver nitrate (AgNO3) can yield 1-dodecylpyridinium nitrate.
Oxidation and Reduction: While the pyridinium ring is relatively stable, the dodecyl chain can undergo oxidation reactions under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized products.
Complex Formation: It can form complexes with various anions or cations, which can alter its physical and chemical properties.
Common reagents and conditions used in these reactions include silver nitrate for substitution, strong oxidizing agents like potassium permanganate for oxidation, and various metal salts for complex formation. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
1-Dodecylpyridinium bromide can be compared with other similar quaternary ammonium compounds, such as:
Cetylpyridinium Chloride: Another quaternary ammonium compound with a longer alkyl chain (hexadecyl) and chloride as the counterion. It is widely used as an antiseptic in mouthwashes and throat lozenges.
1-Dodecylpyridinium Chloride: Similar to 1-dodecylpyridinium bromide but with chloride as the counterion. It has similar surfactant and antimicrobial properties.
Hexadecyltrimethylammonium Bromide: A quaternary ammonium compound with a hexadecyl chain and bromide as the counterion.
The uniqueness of 1-dodecylpyridinium bromide lies in its balance of hydrophobicity and hydrophilicity, making it an effective surfactant and antimicrobial agent. Its specific interactions with lipid bilayers and membrane proteins also contribute to its broad-spectrum antimicrobial activity .
Propiedades
IUPAC Name |
1-dodecylpyridin-1-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXWPUCNFMVBBK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104-74-5 (chloride), 17342-21-1 (sulfate), 3026-66-2 (iodide) | |
| Record name | Laurosept | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00883294 | |
| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-73-4 | |
| Record name | Dodecylpyridinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Laurosept | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-dodecyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-dodecylpyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.938 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

